(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Description
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is a fluorinated aromatic ketone featuring a pyrrolidine ring and a nitro-substituted phenyl group. The nitro group confers electron-withdrawing properties, enhancing reactivity in substitution or reduction reactions, while the fluorine atom may improve metabolic stability in drug candidates .
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)3-4-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPQQRENLKRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Borane Reduction and Manganese(IV) Oxide Oxidation
| Step | Reagents & Conditions | Yield | Description |
|---|---|---|---|
| Reduction | Borane-tetrahydrofuran complex (16.21 M) added to 2-fluoro-4-nitrobenzoic acid (1.2 g) in tetrahydrofuran (10 mL) at 0°C, heated at 80°C for 3 hours | 83% (alcohol intermediate) | The acid is reduced to (2-fluoro-4-nitrophenyl)methanol as an oil after work-up with aqueous HCl and ethyl acetate extraction |
| Oxidation | (2-fluoro-4-nitrophenyl)methanol (0.91 g) treated with manganese(IV) oxide (1.1 g) in dichloromethane (20 mL) at 20°C overnight | 30% (final amide) | The alcohol is oxidized to the corresponding aldehyde or acid derivative, which then reacts to form the amide (2-fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone after filtration and concentration |
This method involves a two-step sequence where the key intermediate alcohol is first prepared in high yield, followed by oxidation to the amide with moderate yield.
Preparation via Sulfur Trioxide Pyridine Complex and Triethylamine in Dimethyl Sulfoxide
| Step | Reagents & Conditions | Yield | Description |
|---|---|---|---|
| Activation | 2-fluoro-4-nitrobenzoic acid (43.3 g) dissolved in dimethylformamide (600 mL), treated with 1,1'-carbodiimide at room temperature for 2 hours | Not specified | Formation of activated ester intermediate |
| Reduction | Sodium borohydride (11.1 g) added, stirred 30 minutes | - | Reduction of activated acid to alcohol intermediate |
| Extraction & Purification | Aqueous ammonium chloride, water, ethyl acetate extraction, drying, solvent evaporation | - | Isolation of brown oil intermediate (32.7 g) |
| Amide Formation | Oil dissolved in dimethyl sulfoxide (200 mL) with triethylamine (60 mL), sulfur trioxide pyridine complex added at 20°C for 2 hours | Not specified | Formation of amide product |
This method uses carbodiimide activation and sulfur trioxide pyridine complex-mediated coupling in the presence of triethylamine, providing a route to the amide with good control over reaction conditions.
Analytical Data Supporting Preparation
- Melting Point : The product typically shows melting points around 95-138°C depending on purity and specific derivative.
- NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR data confirm the aromatic fluoronitro substitution pattern and the pyrrolidinyl methanone moiety.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula consistency.
- Chromatography : Column chromatography using petroleum ether/ethyl acetate mixtures is employed for purification.
Summary Table of Preparation Conditions and Yields
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borane Reduction + MnO2 Oxidation | Borane-THF, MnO2 | THF, DCM | 0°C to 80°C (reduction), 20°C (oxidation) | 3 h (reduction), overnight (oxidation) | 83% (intermediate), 30% (final) | Two-step; moderate final yield |
| Carbodiimide Activation + SO3-Pyridine | 1,1'-Carbodiimide, SO3-Pyridine, Triethylamine | DMF, DMSO | RT (activation), 20°C (amide formation) | 2 h (activation), 2 h (amide formation) | Not specified | One-pot activation and coupling |
Research Findings and Considerations
- The borane reduction route provides a high yield of the alcohol intermediate but requires careful oxidation to avoid low yields.
- Use of sulfur trioxide pyridine complex with triethylamine in dimethyl sulfoxide offers an alternative activation and coupling method, potentially improving amide bond formation efficiency.
- Purification by column chromatography is essential for isolating the pure amide product.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields and product purity.
- Safety precautions are necessary due to the use of reactive reagents (borane complex, manganese(IV) oxide, sulfur trioxide pyridine complex) and the handling of nitroaromatic compounds.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro and fluorine groups activate the aromatic ring for SNAr reactions. Key examples include:
Reagents/Conditions
-
Thiols : Reacts with aryl/alkyl thiols in ionic liquids (e.g., [BMIM]OTf) at 80°C to form sulfides .
-
Amines : Undergoes substitution with amines like pyrrolidine or morpholine under basic conditions.
Example Reaction
Nitro Group Reduction
The nitro group is reduced to an amine under catalytic hydrogenation:
Reagents/Conditions
Product
Applications: Intermediate for bioactive molecules (e.g., Kv7 channel openers) .
Coupling Reactions
The aryl halide-like reactivity enables cross-coupling:
Mechanistic Note : The fluorine atom stabilizes the transition state via inductive effects, enhancing coupling efficiency .
Acid/Base-Mediated Rearrangements
The pyrrolidinylmethanone group participates in ring-opening/formation:
Reagents/Condients
-
HCl (gaseous) : Cleaves the pyrrolidine ring to form carboxylic acid derivatives .
-
NaH/DMF : Facilitates cyclization to isochromenones under rhodium catalysis .
Example
Electrophilic Aromatic Substitution
Limited reactivity due to electron-deficient ring, but halogenation occurs under strong conditions:
Reagents/Conditions
-
Br₂/FeBr₃ : Bromination at the meta position relative to fluorine.
-
HNO₃/H₂SO₄ : Further nitration at elevated temperatures.
Hydrolysis Reactions
The methanone group resists hydrolysis under standard conditions but reacts under extremes:
Reagents/Conditions
-
6M HCl, reflux : Cleaves the pyrrolidine ring to yield 2-fluoro-4-nitrobenzoic acid.
-
NaOH/EtOH, 100°C : Partial decomposition to nitrobenzene derivatives.
Mechanistic Insights
-
Fluorine’s Role : Enhances electrophilicity at C-2 and C-6 positions via -I effect, directing nucleophilic attack .
-
Nitro Group : Stabilizes negative charge in SNAr transition states, accelerating substitution .
-
Pyrrolidine Ring : Acts as a steric shield, limiting reactivity at the methanone carbonyl .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Non-Fluorinated Analog) | Key Driving Force |
|---|---|---|
| SNAr | 5–10× faster | Electron-deficient aromatic ring |
| Nitro Reduction | Similar | Catalyst efficiency |
| Suzuki Coupling | 2–3× faster | Fluorine-directed metal insertion |
This compound’s versatility makes it valuable in synthesizing fluorinated pharmaceuticals, agrochemicals, and materials. Its reactivity profile is extensively documented in catalysis , medicinal chemistry , and organic methodology .
Scientific Research Applications
Medicinal Chemistry
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. For instance, the presence of the fluorine atom can significantly influence the compound's pharmacokinetic properties, such as absorption and binding affinity to biological targets.
Case Study:
A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on specific enzymes involved in cancer cell proliferation. The fluorinated aromatic ring was found to enhance binding interactions with enzyme active sites, leading to increased potency compared to non-fluorinated analogs .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it a versatile reagent in organic synthesis.
Reactions:
- Reduction: The nitro group can be reduced to an amine using agents like hydrogen gas with a palladium catalyst.
- Substitution: The fluorine atom can be substituted by nucleophiles, allowing for the formation of diverse derivatives.
Major Products:
- Reduction yields (2-Amino-4-nitrophenyl)(pyrrolidin-1-yl)methanone.
- Substitution can produce (2-Thio-4-nitrophenyl)(pyrrolidin-1-yl)methanone depending on the nucleophile used .
Biological Studies
Research has indicated that this compound can be used to study the effects of fluorinated compounds on biological systems. Its unique properties allow researchers to investigate how modifications to aromatic rings impact biological activity.
Applications in Toxicology:
Studies have shown that fluorinated compounds can exhibit different toxicity profiles compared to their non-fluorinated counterparts. This compound has been used in assays to evaluate cytotoxicity and cellular uptake, providing insights into its potential environmental and health impacts .
Mechanism of Action
The mechanism of action of (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions with the target site.
Comparison with Similar Compounds
Structural and Functional Group Variations
a. (2-Fluorophenyl)[4-(5-nitro-2-pyridinyl)-1-piperazinyl]methanone ()
- Molecular Formula : C₁₆H₁₅FN₄O₃
- Incorporates a 5-nitro-2-pyridinyl group, enhancing π-π stacking interactions in biological targets.
- Applications : Likely used in kinase inhibitors or antimicrobial agents due to the nitro-pyridine moiety .
b. (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone ()
- Molecular Formula : C₁₇H₁₈N₂O
- Key Features :
- Substitutes the nitro-fluorophenyl group with a phenyl and 3-methylpyridinyl group.
- The methylpyridine moiety improves solubility in polar solvents, while the phenyl group stabilizes hydrophobic interactions.
- Applications: Potential use in CNS-targeting drugs due to the pyridine ring’s blood-brain barrier permeability .
c. Chromenone Derivatives ()
- Example: 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Features: Complex polycyclic structure with chromenone and fluorophenyl groups. Higher molecular weight (536.4 g/mol) and multiple fluorine atoms enhance target specificity in kinase inhibition.
- Applications : Likely anticancer or anti-inflammatory agents .
Physicochemical Properties
*Estimated based on structural analogy.
Biological Activity
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Synthesis
The synthesis of this compound typically involves the reaction between 2-fluoro-4-nitrobenzoyl chloride and pyrrolidine. The reaction is conducted in an organic solvent like dichloromethane, with triethylamine used as a base to neutralize the hydrochloric acid produced during the reaction .
The biological activity of this compound is influenced by its structural components:
- Fluorinated Aromatic Group : The presence of fluorine enhances lipophilicity and binding affinity to biological targets, which may include enzymes and receptors.
- Pyrrolidine Moiety : This part of the molecule can modulate pharmacokinetic properties, potentially affecting absorption and distribution in biological systems .
Pharmacological Studies
Research indicates that compounds similar to this compound may exhibit various pharmacological effects including:
- Antiproliferative Activity : Some derivatives have shown significant inhibition of cancer cell lines, such as HeLa cells, by disrupting microtubule dynamics .
- Enzyme Inhibition : The compound can act as a reversible or irreversible inhibitor for certain enzymes, which is crucial for therapeutic applications .
Study on Antiproliferative Effects
A study conducted on modified derivatives of this compound demonstrated significant antiproliferative activity against various cancer cell lines. These derivatives were tested for their ability to inhibit cell growth and induce apoptosis through mechanisms involving tubulin assembly disruption .
Enzyme Interaction Studies
Molecular docking studies have been performed to evaluate the binding interactions between this compound and specific enzyme targets. Results indicated strong binding affinities, suggesting that modifications to this compound could lead to the development of potent enzyme inhibitors .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 238.22 g/mol |
| CAS Number | 1411990-19-6 |
| Purity | 95% |
| Antiproliferative Activity | Significant against HeLa cells |
| Enzyme Interaction | Strong binding affinity in molecular docking |
Q & A
Q. What are the established synthetic routes for (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation. A representative route involves reacting 2-fluoro-4-nitrobenzoyl chloride with pyrrolidine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Critical parameters include:
- Temperature control (0–5°C for exothermic reactions).
- Solvent choice (polar aprotic solvents enhance reactivity).
- Stoichiometric ratios (1:1.2 molar ratio of acyl chloride to pyrrolidine).
Purification via column chromatography (SiO₂, hexane/EtOAc gradient) yields >85% purity. Side products like unreacted pyrrolidine or hydrolyzed acyl chloride are minimized by strict anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The pyrrolidine ring protons appear as a multiplet at δ 2.5–3.0 ppm, while the aromatic nitro group deshields adjacent protons (δ 8.2–8.5 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 267.08 (calculated: 267.09).
- X-ray Crystallography (if crystalline): Resolve spatial conformation, with bond angles confirming planarity of the nitrophenyl group .
Q. What preliminary biological screening approaches assess the antimicrobial potential of this compound?
- Methodological Answer : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% final concentration). Test concentrations from 0.5–128 µg/mL, with ciprofloxacin as a positive control. Measure MIC (Minimum Inhibitory Concentration) after 18–24 hrs. Follow CLSI guidelines for reproducibility. Note: Nitro groups often confer redox-mediated toxicity, but fluorine substitution may reduce off-target effects .
Advanced Research Questions
Q. How can computational modeling guide structural optimization for enhanced target binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like bacterial nitroreductases or human kinases. Prioritize modifications at the pyrrolidine ring (e.g., N-methylation) to improve hydrophobic contacts.
- QSAR Analysis : Corrogate substituent effects (e.g., fluorine vs. chlorine) on logP and IC₅₀ values. A 3D-QSAR model based on CoMFA/CoMSIA can predict bioactivity trends.
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments to optimize pharmacokinetics .
Q. What strategies resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across cancer cell lines?
- Methodological Answer :
- Assay Standardization : Validate cell viability protocols (MTT vs. resazurin) and ensure consistent seeding density.
- Metabolic Profiling : Test compound stability in cell media (e.g., degradation by esterases in serum).
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
- Structural Confirmation : Re-characterize batches via LC-MS to rule out impurities (e.g., residual starting materials) .
Q. What catalytic systems enable regioselective functionalization of the pyrrolidine ring?
- Methodological Answer :
- Ru-Catalyzed C–H Activation : Employ [Ru(p-cymene)Cl₂]₂ with directing groups (e.g., pyridine) to achieve β-arylation.
- Photoredox Catalysis : Use Ir(ppy)₃ under blue LED light for decarboxylative coupling at the α-position.
- Enzymatic Modification : Lipases (e.g., CAL-B) catalyze enantioselective acylations in organic solvents. Optimize solvent (e.g., TBME) and temperature (30–40°C) for >90% ee .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
